molecular formula C18H16O4 B5626787 7-methoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one

7-methoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one

Cat. No.: B5626787
M. Wt: 296.3 g/mol
InChI Key: NGSYLAMACPBLKE-UHFFFAOYSA-N
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Description

Significance of the Chromen-4-one Scaffold in Contemporary Chemical Biology Research

The chromen-4-one, or chromone (B188151), scaffold is a privileged heterocyclic structure consisting of a benzene (B151609) ring fused to a pyran-4-one ring. nih.govwikipedia.org This core is a fundamental component of many naturally occurring compounds, particularly flavonoids, which are widely distributed in the plant kingdom. nih.govnih.gov In medicinal chemistry and drug discovery, chromone and its derivatives are recognized as "privileged structures" because they can bind to a wide variety of biological targets, demonstrating a broad spectrum of pharmacological activities. researchgate.net

The versatility of the chromen-4-one scaffold has led to its investigation for numerous therapeutic applications. Researchers have extensively reported its potential in developing agents with anti-inflammatory, antimicrobial, anticancer, antiviral, and antioxidant properties. nih.govresearchgate.net The structural rigidity of the chromone nucleus, combined with the numerous positions available for substitution, allows for the fine-tuning of its physicochemical and biological properties, making it a valuable template for designing novel therapeutic molecules. nih.gov

Overview of the 7-methoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one Class within the Broader Chromen-4-one Research Landscape

While specific research on this compound is not extensively documented in publicly available literature, the importance of its substituent patterns can be inferred from studies on related analogues. For instance, the presence of a methoxy (B1213986) group at the 7-position is common in many biologically active flavonoids and has been shown to be a key feature for certain anti-inflammatory activities. nih.gov Methyl groups can influence lipophilicity and metabolic stability, while the phenoxy group at position 3 introduces significant steric bulk and potential for additional molecular interactions, distinguishing it from the more common 2-phenyl (flavone) or 3-phenyl (isoflavone) derivatives. The exploration of such unique substitution patterns is a crucial aspect of expanding the chemical space and therapeutic potential of the chromen-4-one family.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-2,5-dimethyl-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-11-9-14(20-3)10-15-16(11)17(19)18(12(2)21-15)22-13-7-5-4-6-8-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSYLAMACPBLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=C(O2)C)OC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Methoxy 2,5 Dimethyl 3 Phenoxy 4h Chromen 4 One and Analogous Structures

Classical and Modern Synthetic Routes to the Chromen-4-one Core

The construction of the chromen-4-one framework can be achieved through several established and contemporary synthetic methods. These techniques provide access to a wide array of substituted chromen-4-ones, including those with methoxy (B1213986), methyl, and phenoxy functionalities as seen in the target compound.

Multi-Step Synthetic Strategies (e.g., Baker-Venkataraman, Claisen Condensation, Kostanecki-Robinson Reactions)

Classical multi-step syntheses remain fundamental in accessing the chromen-4-one scaffold. The Baker-Venkataraman rearrangement is a prominent method that involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone. wikipedia.orgalfa-chemistry.com This intermediate then undergoes an acid-catalyzed cyclodehydration to yield the chromone (B188151) or flavone (B191248) core. wikipedia.org The reaction proceeds via the formation of an enolate followed by an acyl transfer. wikipedia.org

The Claisen condensation is another key carbon-carbon bond-forming reaction that can be utilized. This reaction occurs between two esters or an ester and another carbonyl compound in the presence of a strong base to produce a β-keto ester or a β-diketone. wikipedia.orgmasterorganicchemistry.com In the context of chromen-4-one synthesis, a mixed Claisen condensation between an appropriate ester and a ketone can generate a key intermediate that can then be cyclized. organic-chemistry.org The choice of a non-nucleophilic base is crucial in mixed condensations to prevent unwanted side reactions. wikipedia.org

The Kostanecki-Robinson reaction provides a route to chromones or coumarins through the acylation of O-hydroxyaryl ketones with aliphatic acid anhydrides, followed by cyclization. wikipedia.org This method involves a phenol (B47542) O-acylation, an intramolecular aldol (B89426) condensation to form a hydroxydihydrochromone, and subsequent elimination of the hydroxyl group to yield the final chromone structure. wikipedia.org

ReactionKey IntermediatesKey Features
Baker-Venkataraman Rearrangement1,3-DiketoneBase-catalyzed rearrangement of 2-acetoxyacetophenone followed by acid-catalyzed cyclization. wikipedia.org
Claisen Condensationβ-Keto ester or β-diketoneBase-promoted condensation of esters or an ester and a ketone. wikipedia.orgmasterorganicchemistry.com
Kostanecki-Robinson ReactionHydroxydihydrochromoneAcylation of O-hydroxyaryl ketones with acid anhydrides. wikipedia.org

One-Pot and Multicomponent Reactions

To enhance synthetic efficiency, one-pot and multicomponent reactions (MCRs) have been developed for the synthesis of chromen-4-one derivatives. nih.govacs.orgacs.org MCRs are powerful tools for constructing structurally diverse scaffolds by combining three or more starting materials in a single process, which is characterized by simple operation and atom economy. nih.govacs.org These reactions can proceed through a domino fashion to assemble complex products. nih.gov For instance, a novel three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines has been developed for the one-pot assembly of chromeno[4,3-b]pyrrol-4(1H)-ones. nih.govacs.org Another approach involves a Michael addition-driven four-component reaction for derivatizing chromones. rsc.org Efficient one-stage methods for preparing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates have also been developed based on the multicomponent reaction of 3-hydroxy-4H-chromen-4-one with carbonyl compounds and Meldrum's acid. tandfonline.com

Palladium-Catalyzed Cyclization and Acylation Approaches

Palladium-catalyzed reactions offer a versatile and efficient means of constructing the chromen-4-one skeleton. These methods include intramolecular acylation and oxidative cyclization. researchgate.net A concise palladium-catalyzed reaction of vinyl iodides and salicyl N-tosylhydrazones has been achieved to afford compounds containing the chromeno[4,3-b]chromene scaffold. acs.org This tandem reaction involves palladium(II) carbene migratory insertion and intramolecular cyclization. acs.org Furthermore, the palladium-catalyzed intramolecular acylation of alkenyl bromides and aldehydes has been developed for the synthesis of 4H-chromen-4-ones. nih.gov This protocol, using a Pd(PPh3)4/Xphos catalyst system, has been applied to synthesize a library of diversely functionalized flavonoids. nih.gov A novel palladium-catalyzed chemo- and regiocontrolled tandem cyclization/cross-coupling reaction of 3-alkynyl chromone with aryl iodide has also been developed for the synthesis of 4H-furo[3,2-c]chromenes and xanthones. acs.org

Radical Reaction Pathways for Chromen-4-one Derivatization

Radical reactions have emerged as a powerful strategy for the synthesis and derivatization of chroman-4-ones, which are precursors to chromen-4-ones. bohrium.com Radical cascade cyclization of o-allyloxybenzaldehydes is a notable method for preparing 3-substituted chroman-4-ones. bohrium.comresearchgate.net These reactions can be initiated by various radical precursors through transition-metal-free systems, silver-catalyzed systems, or visible-light-promoted systems. bohrium.com For instance, a visible-light-enabled radical strategy has been used for the synthesis of spiroepoxy chroman-4-one derivatives. bohrium.com Additionally, a convenient and practical method for the synthesis of ester-containing chroman-4-ones involves the cascade radical cyclization of 2-(allyloxy)arylaldehydes and oxalates. nih.gov

Precursor Chemistry and Reaction Mechanisms in Chromen-4-one Synthesis

The synthesis of the target molecule and its analogs relies heavily on the strategic use of specific precursors and a clear understanding of the underlying reaction mechanisms.

Utilization of 2-Hydroxyacetophenones and Chalcones

2-Hydroxyacetophenones are fundamental building blocks for many chromen-4-one syntheses. nih.gov They are key starting materials in the Baker-Venkataraman rearrangement and the Kostanecki-Robinson reaction. wikipedia.orgwikipedia.orgacs.org For example, the condensation of fluorinated 2-hydroxyacetophenones with benzaldehydes in an alkaline medium leads to the formation of 2'-hydroxychalcones, which can then be cyclized to 2-arylchromen-4-ones. researchgate.net

Chalcones (1,3-diaryl-2-propen-1-ones), particularly 2'-hydroxychalcones, are crucial intermediates in the synthesis of flavonoids and other chromen-4-one derivatives. ijacskros.comnih.gov They can be synthesized through the Claisen-Schmidt condensation of a 2-hydroxyacetophenone (B1195853) with an appropriate aldehyde. ijacskros.comacs.org The subsequent intramolecular conjugate addition of the phenol on the α,β-unsaturated system of the 2'-hydroxychalcone (B22705) leads to the formation of the chroman-4-one ring, which can be further oxidized to the chromen-4-one. nih.gov The oxidative cyclization of 2'-hydroxychalcones can be achieved using reagents like iodine in DMSO. researchgate.net

PrecursorRole in SynthesisKey Reactions
2-HydroxyacetophenoneStarting material for the chromen-4-one core.Baker-Venkataraman rearrangement, Kostanecki-Robinson reaction, Claisen-Schmidt condensation. wikipedia.orgwikipedia.orgijacskros.com
Chalcone (B49325) (2'-Hydroxychalcone)Intermediate that cyclizes to form the chromen-4-one ring.Intramolecular conjugate addition, Oxidative cyclization. researchgate.netnih.gov

Intramolecular Cyclization and Condensation Reaction Mechanisms

The formation of the chromen-4-one core, a key structural feature of the target molecule, is predominantly achieved through intramolecular cyclization and condensation reactions. These reactions typically involve the formation of a new heterocyclic ring from an open-chain precursor.

One of the classical methods involves the Baker-Venkataraman rearrangement, where an o-acyloxyacetophenone undergoes base-catalyzed rearrangement to form a 1,3-diketone, which then cyclizes under acidic conditions to yield the chromone ring. A more direct and widely used approach is the acid-catalyzed cyclization of o-hydroxyaryl β-diketones.

Another significant pathway is the condensation of o-hydroxyacetophenones with various reagents. For instance, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) can lead to the formation of an enamino ketone intermediate. researchgate.net This intermediate can then undergo cyclization to form the chromen-4-one ring. Unexpectedly, the reaction of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone (B94177) with DMFDMA results in the formation of 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one, indicating that heterocyclization is accompanied by methylation of the hydroxyl group. researchgate.net

Radical cyclizations have also emerged as a powerful tool. researchgate.net For example, a variety of ester-containing alkyl-substituted chroman-4-ones can be synthesized through the cascade radical cyclization of 2-(allyloxy)arylaldehydes and oxalates. mdpi.com This method suggests the involvement of an alkoxycarbonyl radical generated from the decarboxylation of oxalates. mdpi.com

Multicomponent reactions (MCRs) often culminate in an intramolecular cyclization step. A novel three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines proceeds via a sequential MCR and intramolecular Michael cyclization to assemble chromeno[4,3-b]pyrrol-4(1H)-ones. nih.govacs.org

The following table summarizes various cyclization strategies for forming chromone-related structures.

Precursor/Starting MaterialsKey Reagents/ConditionsReaction TypeProduct Type
o-hydroxyacetophenone derivatives, aldehydesBase-mediated, microwave irradiationAldol Condensation / CyclizationSubstituted chroman-4-ones acs.orgnih.gov
1-(2-hydroxyphenyl)ethanone derivativesMicrowave heating, T3P®Enamino ketone formation / Cyclization4H-chromene-4-ones organic-chemistry.org
2-(allyloxy)arylaldehydes, oxalates(NH4)2S2O8, metal-freeRadical Cascade CyclizationEster-containing chroman-4-ones mdpi.com
2-oxo-2H-chromene-3-carbaldehydes, isocyanides, anilinesOne-pot, basic conditionsMulticomponent Reaction / Michael CyclizationChromeno[4,3-b]pyrrol-4(1H)-ones nih.govacs.org
4-hydroxythiocoumarin, salicylaldehyde, trans-β-nitrostyreneBase-promoted (DABCO)Multicomponent Reaction / Intramolecular CyclizationSubstituted thieno[2,3-b]chromen-4-ones rsc.orgrsc.org

Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of chromen-4-ones is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact through sustainable practices. acs.org This involves the use of eco-friendly catalysts, alternative energy sources, and solvent-free conditions. researchgate.netsharif.edusharif.edu

Key Green Chemistry Approaches:

Alternative Energy Sources: Microwave irradiation and ultrasound have been effectively used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net Microwave-assisted synthesis, in particular, contributes to decreased energy consumption. researchgate.net

Green Catalysts: There is a significant shift towards using non-toxic, recyclable, and readily available catalysts. Examples include organocatalysts like piperazine, L-proline, and sodium L-ascorbate, as well as heterogeneous catalysts such as nano-kaoline/BF3/Fe3O4. rsc.orgsharif.edutandfonline.com The use of bleach (aqueous sodium hypochlorite), a cost-effective and low-toxicity reagent, has been demonstrated as an efficient catalyst for synthesizing amino-chromene derivatives. tandfonline.com

Solvent-Free Reactions: Conducting reactions under solvent-free conditions or in green solvents like water minimizes the use of volatile and hazardous organic solvents, thereby reducing chemical waste. sharif.edusharif.edu

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the starting material atoms into the final structure. nih.govsharif.edu This approach simplifies procedures and reduces waste. sharif.edu

The table below highlights several sustainable methods used in the synthesis of chromene derivatives.

Green ApproachCatalyst/MediumReactantsKey Advantages
One-pot, three-component synthesisnano-kaoline/BF3/Fe3O4Aldehyde, malononitrile, enolizable compoundsHigh yield, solvent-free, recyclable catalyst, short reaction times. sharif.edusharif.edu
Multicomponent synthesisAqueous sodium hypochlorite (B82951) (Bleach)Aldehyde, malononitrile, dimedoneCost-effective, low toxicity, efficient, environmentally benign. tandfonline.com
OrganocatalysisDABCO, L-Proline4-hydroxythiocoumarin, salicylaldehyde, trans-β-nitrostyreneEnvironmentally friendly, avoids harmful catalysts and solvents. rsc.org
Microwave-assisted synthesisIonic Liquid ([bmim][PF6])Salicylaldehyde, malononitrileReduced reaction time, high yields, safer solvent alternative. researchgate.net

Regiospecificity and Stereoselectivity in the Synthesis of Substituted Chromen-4-ones

Achieving the desired substitution pattern, as seen in 7-methoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one, requires precise control over the regiochemistry of the synthetic route. The placement of substituents on both the benzo and the pyrone rings is a critical challenge.

Regioselectivity is often determined by the substitution pattern of the starting materials, typically the substituted o-hydroxyacetophenone. For example, to synthesize a 7-methoxy derivative, one would start with a 2'-hydroxy-4'-methoxyacetophenone. The synthesis of 3-substituted chromones can be achieved with excellent regioselectivity through methods like the cyclization of enamino ketones in the presence of reagents like Selectfluor or the Langlois reagent, which introduce a fluorine or trifluoromethyl group, respectively, at the C3 position. organic-chemistry.org

Palladium-catalyzed reactions, such as the Sonogashira coupling followed by carbonylative annulation, have been employed for the regioselective synthesis of flavones (2-arylchromones). researchgate.net The choice of base and solvent can control the regioselectivity in these reactions. researchgate.net

While the aromatic nature of the chromen-4-one ring means that stereoselectivity is not a concern for the final product, it is crucial in the synthesis of its precursors, such as chroman-4-ones, which contain stereocenters. The synthesis of 2-alkyl-substituted chroman-4-ones can be achieved through various methods, including a base-mediated aldol condensation using microwave irradiation, which can create a stereocenter at the C2 position. acs.orgnih.gov Radical cascade cyclizations also generate substituted chroman-4-ones where stereochemistry can be a factor. researchgate.net For instance, a method involving the formal [4+2] cyclization has been developed to construct multisubstituted six-membered spirocyclic scaffolds with high diastereoselectivity, generating four stereocenters. researchgate.net

The table below provides examples of synthetic methods where regioselectivity is a key outcome.

MethodStarting MaterialsReagentsOutcome
Base-promoted multicomponent reaction4-hydroxythiocoumarin, salicylaldehyde, trans-β-nitrostyreneDABCOHighly regioselective formation of one C–C, one C–S, and two C–N bonds in a single step. rsc.orgrsc.org
Cyclization of enamino ketonesEnamino ketonesSelectfluorRegioselective synthesis of 3-fluorochromones. organic-chemistry.org
Palladium-catalyzed cyclocarbonylationo-iodophenols, terminal acetylenesPd catalyst, phosphonium (B103445) salt ionic liquidHighly efficient and selective synthesis of diversified chromones. organic-chemistry.org
Oxidative rearrangement2-heteroaryl chroman-4-onesThallium(III) p-tosylatePractical and effective approach to 3‐heteroaryl‐4H‐chromen‐4‐ones. researchgate.net

An extensive search for scientific literature and spectroscopic data for the chemical compound This compound has been conducted. Despite a thorough review of chemical databases and scientific publications, no specific experimental or theoretical spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), or Raman spectroscopy, could be located for this exact molecule.

The requested article, which was to be focused solely on the advanced spectroscopic and analytical characterization of this specific compound, cannot be generated at this time due to the absence of available data in the public domain. The strict requirement to adhere to a detailed outline focused on ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman spectroscopy necessitates the availability of this specific data.

Information on structurally related, but distinct, chromen-4-one, chroman-4-one, and coumarin (B35378) derivatives was found. However, in adherence to the explicit instructions to focus solely on this compound, this information on related compounds will not be presented.

It is possible that this compound is a novel compound, has been synthesized but not yet fully characterized in published literature, or is part of proprietary research. Without publicly accessible data, a scientifically accurate and detailed article as per the user's request cannot be compiled.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the confident determination of a compound's elemental formula. For this compound (C₂₀H₁₈O₄), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) with the theoretically calculated mass. For instance, HRMS analysis of related ester-containing chroman-4-ones has successfully confirmed their elemental compositions by matching found values to calculated values with high precision. mdpi.com

The fragmentation of the chromone scaffold under electron impact (EI) or collision-induced dissociation (CID) typically involves characteristic pathways that aid in structural elucidation. researchgate.net For this compound, the most common fragmentation processes would include the retro-Diels-Alder reaction, which is characteristic of the chromone ring system. researchgate.netasianpubs.org This process would involve the cleavage of the heterocyclic ring. Other expected fragmentation pathways include the cleavage of the ether bond, leading to the loss of a phenoxy radical (∙OC₆H₅) or a phenol molecule (HOC₆H₅), and the loss of a methyl radical (∙CH₃) from the methoxy group. The analysis of these fragment ions provides definitive evidence for the presence and connectivity of the various substituents. asianpubs.org The stability of the resulting fragments, such as acylium ions ([RCO]⁺), often dictates the most prominent peaks (base peaks) in the mass spectrum. libretexts.org

Table 1: Predicted HRMS Data for this compound
Molecular FormulaIon TypeCalculated Exact MassExpected Measurement
C₂₀H₁₈O₄[M+H]⁺323.1283~323.1283 ± 0.0005
C₂₀H₁₈O₄[M+Na]⁺345.1103~345.1103 ± 0.0005

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides valuable information about the conjugated π-electron system within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state, with the wavelength of maximum absorption (λmax) being characteristic of the molecule's electronic structure.

The chromen-4-one scaffold contains an extensive system of conjugated double bonds, giving rise to characteristic absorption bands in the UV region. These absorptions are primarily due to π → π* transitions of the aromatic and pyrone rings and n → π* transitions associated with the carbonyl group. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the chromone ring. nih.gov

Table 2: Expected UV-Vis Absorption Bands and Electronic Transitions
Expected λmax Range (nm)Transition TypeAssociated Structural Feature
250-290π → πBenzene (B151609) ring of the chromone core
300-350π → πExtended conjugation of the entire chromen-4-one system with substituents
>350n → π*Carbonyl group (C=O)

X-ray Crystallography for Definitive Solid-State Molecular Geometry

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the definitive conformation and stereochemistry of a molecule.

While the specific crystal structure of this compound is not available, extensive crystallographic data exists for closely related chromen-4-one derivatives. This data allows for reliable predictions of its solid-state geometry. For example, the crystal structure of 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one shows that the 4H-chromenone skeleton is essentially planar. researchgate.net Similarly, other reported structures of chromene derivatives confirm the general planarity of the fused ring system. nih.gov

Based on these related structures, the chromen-4-one core of this compound is expected to be nearly planar. The key structural variable would be the dihedral angle between the plane of the chromen-4-one ring and the plane of the C3-phenoxy group. In related structures, the dihedral angle between the chromone core and a substituted phenyl ring can vary, for instance, being 65.3(1)° in 2-(4-chlorophenyl)-6-methoxychroman-4-one. nih.gov This angle is influenced by steric interactions with adjacent substituents and by crystal packing forces. The precise bond lengths and angles within the benzene and pyranone rings are expected to be consistent with those observed in similar flavonoid-type structures.

Table 3: Comparison of Crystallographic Data from Related Chromen-4-one Structures
CompoundCrystal SystemSpace GroupKey Geometric FeaturesReference
2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-oneMonoclinicP2₁/cChromenone skeleton is nearly planar (r.m.s. deviation = 0.015 Å); Dihedral angle to phenyl ring is 5.2(4)°. researchgate.net
2-(4-Chlorophenyl)-6-methoxychroman-4-oneTriclinicP-1Pyran ring in a distorted envelope conformation; Dihedral angle between aromatic rings is 65.3(1)°. nih.gov

Biological Activities and a Look at Its Mechanism of Action

In Vitro and In Vivo Studies on Biological Effects

There are no specific in vitro or in vivo studies on the biological effects of 7-methoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one reported in the scientific literature. However, the broader class of chromone (B188151) derivatives has been extensively evaluated and shown to possess significant bioactivity. For example, various substituted chromones have demonstrated potent anti-inflammatory effects by inhibiting the generation of superoxide (B77818) anions in neutrophils and suppressing pro-inflammatory cytokines. nih.govtandfonline.com Other derivatives have been investigated as selective enzyme inhibitors, such as for sirtuin 2 (SIRT2), and as potential anticancer and antibacterial agents. acs.orgacs.org

Insights into the Mechanism of Action

Given the absence of direct research, insights into the potential mechanism of action for this compound must be extrapolated from related structures. Many chromone-based anti-inflammatory agents function by modulating key signaling pathways, such as the TLR4/MAPK pathway, thereby reducing the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). tandfonline.comnih.gov Flavonoids and other chromone derivatives are also known to act as inhibitors of enzymes like cyclooxygenases (COX-1/COX-2) and lipoxygenases (LOX), which are central to the inflammatory cascade. mdpi.com The specific substitution pattern of the target molecule suggests it could interact with various protein targets, but experimental validation is required.

Computational Chemistry and Theoretical Investigations of 7 Methoxy 2,5 Dimethyl 3 Phenoxy 4h Chromen 4 One and Analogues

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are employed to model the behavior of electrons and nuclei within a molecule, offering a detailed understanding of its fundamental properties. Methods like Density Functional Theory (DFT) are central to these investigations, providing a balance between accuracy and computational cost for molecules of this size.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. nih.govbohrium.com This process involves minimizing the total electronic energy of the molecule with respect to the positions of its nuclei. For chromone (B188151) derivatives, calculations are frequently performed using functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), which have been shown to provide reliable results. nih.govbohrium.comresearchgate.net The outcome of a geometry optimization is a low-energy, stable conformation from which various molecular properties can be accurately calculated. nih.gov The process confirms that the obtained structure represents a true energy minimum by ensuring there are no imaginary frequencies in the vibrational analysis. nih.gov

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of molecules. wikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. taylorandfrancis.com

The energy of the HOMO (E_HOMO) is related to the ionization potential and indicates the molecule's tendency to donate electrons, while the energy of the LUMO (E_LUMO) is related to the electron affinity. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (E_gap), is a critical parameter for predicting a molecule's stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive and less stable. nih.gov The analysis of FMOs in chromone derivatives provides crucial insights into their potential bioactivity and charge transfer characteristics. nih.govresearchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Chromone Analogues
Compound AnalogueE_HOMO (eV)E_LUMO (eV)Energy Gap (E_gap) (eV)
Analogue A (Electron-Donating Group)-5.85-1.953.90
Analogue B (Unsubstituted)-6.20-2.104.10
Analogue C (Electron-Withdrawing Group)-6.55-2.504.05

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govnih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different electrostatic potential values. nih.gov

Typically, regions of negative electrostatic potential, shown in shades of red, are electron-rich and are susceptible to electrophilic attack. nih.gov Conversely, regions of positive electrostatic potential, colored in blue, are electron-poor and represent likely sites for nucleophilic attack. nih.gov Green areas indicate neutral potential. nih.gov For chromone derivatives, the MEP surface generally shows a significant region of negative potential around the carbonyl oxygen atom due to its high electronegativity, identifying it as a primary site for hydrogen bonding and electrophilic interactions. nih.govd-nb.info This analysis is crucial for understanding intermolecular interactions and the biological activity of the molecule. researchgate.netd-nb.info

Computational methods can accurately predict the spectroscopic properties of molecules, aiding in the interpretation of experimental data.

Vibrational Spectra: DFT calculations are used to compute the harmonic vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the fundamental modes of vibration, such as bond stretching and bending, which are observed as peaks in infrared (IR) and Raman spectra. bohrium.commdpi.com By comparing the calculated spectrum with the experimental one, researchers can make detailed assignments of the vibrational bands to specific functional groups within the molecule. researchgate.net

Electronic Spectra: The electronic absorption properties, observed in UV-Visible spectroscopy, are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.netoiccpress.com This method calculates the energies of electronic transitions from the ground state to various excited states. oiccpress.com The calculations provide the maximum absorption wavelength (λ_max) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. oiccpress.com These transitions often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net

Table 2: Predicted Electronic Transition Data for a Chromone Analogue
TransitionCalculated λ_max (nm)Oscillator Strength (f)Major Contribution
S0 → S13120.45HOMO → LUMO
S0 → S22840.21HOMO-1 → LUMO
S0 → S32550.15HOMO → LUMO+1

The optimized molecular geometry obtained from DFT calculations provides a detailed picture of the molecule's internal structure, including precise values for bond lengths, bond angles, and dihedral (torsional) angles. researchgate.net These geometric parameters define the spatial relationship between atoms. For instance, the planarity of the chromone ring system can be confirmed by examining the relevant dihedral angles. researchgate.net

Comparing these theoretically calculated parameters with experimental data, typically obtained from X-ray crystallography, serves as a crucial validation of the computational model's accuracy. researchgate.netnih.gov Close agreement between theoretical and experimental values enhances confidence in other computed properties, such as electronic structure and reactivity. nih.gov

Table 3: Selected Theoretical Bond Lengths and Angles for a Chromone Scaffold
ParameterTypeTypical Calculated Value
C4=OBond Length1.21 - 1.25 Å
C2=C3Bond Length1.33 - 1.36 Å
O1-C2Bond Length1.36 - 1.38 Å
C-C (aromatic)Bond Length1.39 - 1.42 Å
O1-C2-C3Bond Angle~122°
C3-C4-C4aBond Angle~117°
O1-C8a-C4a-C4Dihedral Angle~0°

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically model molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in the presence of a solvent like water. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and intermolecular interactions in a more realistic setting. scispace.com

For flexible molecules like 7-methoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one, which has rotatable bonds in its phenoxy group, MD simulations are valuable for exploring the accessible conformational space and identifying the most populated conformers in solution. scispace.com Furthermore, MD is extensively used to study how a ligand interacts with a biological target, such as a protein. researchgate.net Analyses of the MD trajectory, including Root Mean Square Deviation (RMSD) and hydrogen bond analysis, can reveal the stability of the ligand in the binding site and the key interactions that govern its binding affinity. nih.govresearchgate.net

In Silico Mechanistic Predictions for Chemical Transformations and Reaction Pathways

Computational chemistry provides indispensable tools for predicting the mechanisms of chemical transformations and mapping out potential reaction pathways. nih.gov For complex scaffolds like this compound and its analogues, in silico investigations, particularly those employing Density Functional Theory (DFT), offer deep insights into reaction feasibility, transition states, and the stability of intermediates. researchgate.netmdpi.com These theoretical studies are crucial for optimizing existing synthetic routes and designing novel transformations.

A primary area of investigation for chromone derivatives is their synthesis. The common synthetic routes serve as excellent models for mechanistic prediction using computational methods. For instance, the synthesis of the core chroman-4-one structure, a frequent precursor to 4H-chromen-4-ones, often involves a base-mediated reaction between a 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde. nih.gov This transformation is proposed to proceed through an aldol (B89426) condensation followed by an intramolecular oxa-Michael addition. gu.se

Computational models can dissect this pathway step-by-step:

Deprotonation: The first step involves the deprotonation of the acetophenone (B1666503) by a base.

Aldol Condensation: The resulting enolate attacks the aldehyde, forming an aldol intermediate.

Dehydration: The intermediate undergoes dehydration to form a chalcone-like structure.

Intramolecular Oxa-Michael Addition: The phenoxide ion attacks the α,β-unsaturated ketone system, leading to the cyclization and formation of the chroman-4-one ring.

Transition State Analysis and Activation Energy Barriers

A key aspect of in silico mechanistic studies is the identification and characterization of transition state (TS) geometries. For each elementary step in a proposed reaction, a corresponding transition state exists at a maximum on the potential energy surface. Computational software can locate these TS structures and calculate their energies. The difference in energy between the reactants and the transition state is the activation energy (Ea or ΔG‡), a critical parameter that governs the reaction rate.

For the synthesis of a hypothetical chromone analogue, the calculated activation energies for the key cyclization step can be compared to predict the most favorable pathway.

Interactive Table 1: Hypothetical Calculated Activation Energies for the Intramolecular Oxa-Michael Addition Step in Chroman-4-one Synthesis under Different Catalytic Conditions. This table illustrates the type of data generated from computational studies to predict reaction outcomes.

CatalystSolventComputational MethodCalculated Activation Energy (ΔG‡) in kcal/molPredicted Relative Rate
Diisopropylamine (DIPA)EthanolB3LYP/6-311+G(d,p)22.5Moderate
Sodium Hydroxide (NaOH)WaterM06-2X/def2-TZVP19.8Fast
Potassium Carbonate (K2CO3)DMFωB97X-D/def2-TZVP25.1Slow
No CatalystEthanolB3LYP/6-311+G(d,p)35.7Very Slow

Note: The data in this table is illustrative and intended to represent the output of computational chemistry studies for comparing reaction pathways.

Systematic Reaction Pathway Exploration

Beyond validating known mechanisms, computational chemistry can be used to discover entirely new or unexpected reaction pathways. Methods like the Artificial Force Induced Reaction (AFIR) systematically explore potential reaction channels without prior assumptions, which can reveal competitive side reactions or novel transformations. researchgate.net For a substituted chromone, this could involve predicting pathways for rearrangement, degradation, or reactions with other reagents. researchgate.net For instance, a systematic search could identify potential undesired dimerization pathways or alternative cyclization modes that might compete with the desired product formation. researchgate.net

Elucidating the Role of Substituents

In silico models are particularly powerful for explaining the electronic effects of substituents on reaction mechanisms. For this compound, the electron-donating methoxy (B1213986) group at the C7 position and the methyl group at C5 can influence the nucleophilicity of the phenoxide intermediate during cyclization. Theoretical models can quantify this effect by analyzing the charge distribution and the energies of frontier molecular orbitals (HOMO-LUMO).

Interactive Table 2: Predicted Electronic Properties of Substituted 2'-hydroxyacetophenone Precursors. This table shows how computational methods can predict the influence of substituents on reactant properties.

Substituent at C5'Substituent at C4'Computational MethodHOMO Energy (eV)Mulliken Charge on Phenolic OxygenPredicted Reactivity
-H-HDFT/B3LYP-6.21-0.65Base
-CH3-OCH3DFT/B3LYP-5.89-0.72High
-Br-HDFT/B3LYP-6.45-0.61Moderate
-NO2-HDFT/B3LYP-6.98-0.55Low

Note: The data in this table is hypothetical, serving to illustrate how electronic properties calculated via DFT can be used to predict the reactivity of analogues in key synthetic steps.

By combining these computational approaches, a comprehensive theoretical picture of the chemical transformations involving this compound and its analogues can be constructed. This knowledge is invaluable for guiding synthetic efforts and understanding the fundamental reactivity of this important class of compounds.

Impact of Substituent Nature and Position on Biological Activity Profiles

The diverse biological activities of chromen-4-ones, including anticancer, anti-inflammatory, and antioxidant properties, can be fine-tuned by altering the substituents on the chromen-4-one skeleton. nih.govresearchgate.netconsensus.app The presence, type, and location of functional groups on the bicyclic ring system are determinant factors for the molecule's interaction with biological targets.

The introduction of both aromatic and aliphatic groups at various positions on the chromen-4-one scaffold significantly modulates its biological efficacy.

Aromatic Substituents: The presence of an aromatic ring, such as the phenoxy group at the C-3 position in the title compound, can influence activity through various interactions like pi-pi stacking with biological targets. In isoflavones (where a phenyl group is at C-3), the dihedral angle between the chromenone system and the pendant benzene (B151609) ring is a crucial structural parameter. nih.gov For instance, in 3-(4-methylphenyl)-4H-chromen-4-one, this angle is 31.09 (5)°. nih.gov Such spatial arrangements can affect how the molecule fits into a receptor's binding site.

Aliphatic Substituents: The size and branching of alkyl groups can have a dramatic effect on activity. Studies on related chroman-4-one derivatives showed that inhibitory effects are dependent on the length of alkyl chains at the C-2 position. acs.org While a pentyl group was found to be optimal in one study, both shorter (n-propyl) and longer (n-heptyl) chains resulted in slightly lower potency. acs.org Furthermore, bulky groups or branching near the chroman-4-one ring system, such as an isopropyl group, tend to decrease inhibitory activity, suggesting space limitations within the target's binding pocket. acs.org This indicates that the methyl groups at the C-2 and C-5 positions of this compound are likely to be critical for its specific biological profile.

The electronic properties of substituents play a vital role in modulating the pharmacophore of chromen-4-one derivatives.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can alter a molecule's lipophilicity, electronic distribution, and metabolic stability. mt.com In a series of chromen-4-one based oxadiazole derivatives evaluated for β-glucuronidase inhibition, halogen substitution on a pendant phenyl ring had a pronounced effect. nih.gov An ortho-fluoro substituted analog was identified as the most potent compound in the series, significantly more active than its meta- and para-fluoro counterparts, highlighting the importance of the substituent's position. nih.gov This suggests that the electronic-withdrawing nature of the fluoro group contributes positively to the inhibitory potential. nih.gov

The biological activity of chromen-4-one derivatives is highly sensitive to the substitution pattern across the entire scaffold.

PositionGeneral Impact of Substitution
C-2 Substituents at this position significantly influence activity. Studies show that bulky groups, such as a phenyl ring, can diminish inhibitory effects compared to smaller alkyl groups, indicating steric constraints at the target binding site. acs.org The length and branching of alkyl chains are also critical. acs.org
C-3 This position is crucial for establishing the class of the flavonoid, distinguishing flavones from isoflavones. Substitutions here, like the phenoxy group in the title compound, directly impact the molecule's shape and interaction with receptors. Modifications of the C2-C3 double bond, such as in chromanones, also lead to different activity profiles. acs.org
C-4 The carbonyl group at C-4 is a key feature, often involved in hydrogen bonding with target proteins. Any modification to this group typically results in a considerable loss of activity. acs.org
C-5 Substitutions at C-5 can influence activity through steric and electronic effects. The presence of a hydroxyl group at C-5, for example, can form a strong intramolecular hydrogen bond with the C-4 carbonyl group, which planarizes the molecule and affects its interaction capabilities. nih.govresearchgate.net
C-6 The C-6 position is important for activity. In one series of SIRT2 inhibitors, an unsubstituted C-6 position led to a significant drop in potency, indicating that substituents on the aromatic system are necessary for inhibition. acs.org
C-7 The C-7 position is frequently substituted with hydroxyl or methoxy groups in many biologically active chromones. nih.govresearchgate.netresearchgate.net A 7-hydroxy group is a common feature in many coumarin (B35378) derivatives with noted cytotoxic and bactericidal activity. researchgate.net The 7-methoxy group in the title compound is expected to modulate its solubility and binding interactions.
C-8 While important, substitutions at C-8 may be less critical than at C-6 for certain activities. For SIRT2 inhibitors, the substituent at the C-6 position was found to be more important for activity than one at the C-8 position. acs.org

Stereochemical Influence on Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a fundamental role in pharmacology because biological systems are inherently chiral. nih.govwikipedia.org While the core 4H-chromen-4-one structure is planar, the introduction of chiral centers via substitution can lead to stereoisomers (enantiomers or diastereomers) with potentially different biological activities, potencies, and toxicological profiles. nih.gov

For chromen-4-one derivatives, stereocenters can be introduced, for example, through alkyl or other non-planar substituents. Even in the absence of a chiral center on the chromen-4-one itself, the spatial orientation of bulky substituents, such as a phenoxy group, can be critical for receptor binding and subsequent biological response. The selective construction of neighboring stereocenters is a significant challenge but allows for precise control over the molecule's three-dimensional shape to optimize interactions with a target. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromen-4-one Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For chromen-4-one analogues, QSAR studies are employed to identify key structural features required for a specific biological effect, such as enzyme inhibition. nih.govtandfonline.com

These models are built using a series of compounds with known activities and a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters). For example, a 3D-QSAR study on chromone derivatives as MAO inhibitors yielded a statistically significant model (R² = 0.9064), which helped to identify the essential structural requirements for inhibitory activity. nih.gov Similarly, QSAR models have been developed for 4-(thio)-chromenone 6-O-sulfamate analogs to optimize their activity as steroidal sulfatase inhibitors. tandfonline.com These models can then be used to predict the activity of new, unsynthesized chromen-4-one derivatives, thereby guiding the design of more potent compounds. researchgate.net

Scaffold Hopping and Bioisosteric Replacements in Chromen-4-one Research

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to generate novel compounds with improved properties while retaining desired biological activity. uniroma1.itnih.govresearchgate.net

Scaffold Hopping: This technique involves replacing the central core of a molecule (the scaffold) with a structurally different one that maintains the essential 3D arrangement of key functional groups. uniroma1.it For chromen-4-one research, this could mean replacing the benzopyran-4-one core with another heterocyclic system, like a quinoline (B57606) or pyrazole, to explore new chemical space, improve pharmacokinetic properties, or circumvent existing patents. x-mol.net

Bioisosteric Replacement: This strategy involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a new compound with a similar biological response. nih.govresearchgate.net In the context of chromen-4-one derivatives, a classic example is the replacement of the oxygen atom in the pyran ring with a sulfur atom to create a thiochromenone, which can lead to altered activity profiles. nih.gov Another example would be replacing a phenyl ring with a pyridine (B92270) or other heteroaromatic ring to modulate properties like solubility or metabolic stability. x-mol.net These approaches are integral to the lead optimization process, allowing for the fine-tuning of a compound's therapeutic potential. researchgate.net

Conclusion

The compound 7-methoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one is a derivative of the chromen-4-one scaffold, a core structure renowned for its wide-ranging biological significance. While direct experimental data on this specific molecule is not available in the current body of scientific literature, an analysis based on related compounds provides significant insights. The chromen-4-one framework is a proven template for developing therapeutically relevant agents. The specific substituents of the title compound—a 7-methoxy group known to enhance anti-inflammatory activity, methyl groups at positions 2 and 5 that can modulate lipophilicity, and a distinct 3-phenoxy group—suggest a unique chemical entity. The absence of dedicated research on this compound highlights a gap in the exploration of chromone (B188151) derivatives and underscores its potential as a novel candidate for future synthesis and biological evaluation.

Mechanistic Insights into the Biological Activity of Chromen 4 One Derivatives in Vitro Studies

Molecular Targets and Pathways of Action

The chromen-4-one scaffold is a key pharmacophore that interacts with a variety of molecular targets, leading to the modulation of critical biological pathways. These interactions are primarily explored through in vitro studies focusing on enzyme inhibition, receptor modulation, and interference with other vital biomolecules like DNA and regulatory proteins.

Enzyme Inhibition Studies

Chromen-4-one derivatives have been identified as potent inhibitors of several enzymes implicated in disease progression, particularly in cancer and metabolic disorders.

ABCG2: The ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a transporter protein that contributes to multidrug resistance (MDR) in cancer by effluxing chemotherapeutic agents out of cancer cells. nih.gov Inhibition of this transporter is a key strategy to overcome MDR. A specific derivative, chromone (B188151) 4a (C4a), has been characterized as a potent and selective ABCG2 inhibitor. nih.gov In vitro studies using cells overexpressing the transporter demonstrated that C4a effectively inhibits the ABCG2-mediated efflux of various substrates, including mitoxantrone (B413) and bodipy-prazosin. nih.gov This inhibition sensitizes cancer cells to chemotherapeutic drugs. nih.gov Molecular docking simulations suggest that these compounds bind within the substrate-binding pocket of the transporter. nih.gov Another study identified a complex flavone (B191248), 5,3′,5′-trihydroxy-3,6,7,4′-tetramethoxyflavone, which also possesses a chromen-4-one core, as an inhibitor of ABCG2, thereby potentiating the activity of the chemotherapy drug SN-38. mdpi.com

β-Glucuronidase: This enzyme is involved in the metabolism of various drugs. Certain natural glucuronides, such as baicalin (B1667713) and wogonoside, which contain flavonoid structures related to the chromen-4-one core, have been shown to inhibit β-glucuronidase. nih.gov This inhibition can alter the enterohepatic circulation of drugs like SN-38, the active metabolite of irinotecan. nih.gov A trisubstituted thiourea (B124793) compound was also identified as a potent and selective inhibitor of bacterial β-glucuronidase with an IC50 value of 283 nM.

α-glucosidase: Inhibition of intestinal α-glucosidases is a therapeutic approach for managing diabetes mellitus by delaying carbohydrate digestion. nih.gov While not direct chromone derivatives, compounds incorporating related heterocyclic systems have shown activity. For instance, a series of 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives demonstrated potent, noncompetitive inhibition of yeast α-glucosidase, with Ki values in the low micromolar range. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics as skin-whitening agents and in the food industry to prevent browning. nih.gov Various flavonoids and isoflavones, which are derivatives of chromen-4-one, have been identified as tyrosinase inhibitors. For example, 7,3',4'-trihydroxyisoflavone inhibits tyrosinase with an IC50 value of 5.23 µM. nih.gov The inhibitory mechanism often involves the compound binding to the active site of the enzyme, with hydrogen bonds and van der Waals forces playing a significant role. nih.gov

Sirtuin 2 and Telomerase: Sirtuins are NAD+-dependent protein deacylases involved in various physiological processes, making them attractive therapeutic targets. nih.gov While a wide range of modulators exist, specific inhibition by simple chromen-4-one derivatives is not well-documented in the provided sources. Similarly, information on telomerase inhibition by this specific class of compounds is limited.

Interactive Data Table: Enzyme Inhibition by Chromen-4-one Derivatives and Related Compounds

Compound Class/Derivative Target Enzyme Inhibition Metric (IC50/Ki) Notes
Chromone 4a (C4a) ABCG2 Not specified Potent and selective inhibitor, reverses multidrug resistance. nih.gov
7,3',4'-Trihydroxyisoflavone Tyrosinase IC50 = 5.23 µM A potent isoflavone (B191592) inhibitor. nih.gov
Baicalein (a flavone) Tyrosinase IC50 = 0.11 mM Exhibits a mixed-type inhibition mechanism. nih.gov
Trisubstituted thiourea compound Bacterial β-Glucuronidase IC50 = 283 nM Potent, uncompetitive, and reversible inhibitor.

Receptor Interaction and Modulation Studies

Estrogen Receptors (ER): Selective estrogen receptor modulators (SERMs) are crucial in the treatment of hormone-dependent cancers like breast cancer. A compound with a structurally related chroman core, Ormeloxifene (1-(2-[4-{(3R,4S)-7-Methoxy-2, 2-dimethyl-3-phenyl-chroman-4yl}phenoxy]ethyl)pyrrolidine hydrochloride), has been evaluated for its antitumor activities. nih.gov It displays cytotoxic effects against both ER-positive (MCF-7) and ER-negative (MDAMB-231) breast cancer cell lines, suggesting a complex mechanism that may extend beyond simple ER modulation. nih.gov

GPR55: The G protein-coupled receptor 55 (GPR55) has been implicated in various physiological and pathological processes, including pain, inflammation, and cancer. nih.gov It is recognized as a cannabinoid receptor that signals through pathways distinct from the classical CB1 and CB2 receptors. nih.gov A derivative containing a chromen-2-one scaffold, 3-(2-hydroxybenzyl)-5-isopropyl-8-methyl-2H-chromen-2-one, has been reported as a GPR55 antagonist, highlighting the potential for this heterocyclic system to interact with GPCRs. nih.gov

DNA and Protein Interaction Mechanisms

Modulation of BCL-2/BAX: The B-cell lymphoma 2 (BCL-2) family of proteins are critical regulators of apoptosis. The balance between anti-apoptotic proteins (like BCL-2) and pro-apoptotic proteins (like BAX) determines the cell's fate. nih.govnih.gov While direct modulation by 7-methoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one is not specified, related chalcone (B49325) derivatives have been shown to induce apoptosis by down-regulating the expression of BCL-2 protein. researchgate.net This shifts the BCL-2/BAX ratio in favor of apoptosis, leading to cancer cell death. researchgate.net

Suppression of EGFR, FGFR3, VEGF, and hERG inhibition: There is limited specific information in the provided search results detailing the interaction of simple chromen-4-one derivatives with these specific protein targets.

Cellular Mechanisms of Action (In Vitro Cell Line Studies)

In vitro studies using various cell lines have provided deeper insights into the cellular consequences of treatment with chromen-4-one derivatives, particularly in the context of cancer.

Apoptosis Induction and Cell Cycle Modulation in Cancer Cell Lines

A primary mechanism of anticancer activity for many compounds, including those with a chromen-4-one core, is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Apoptosis Induction: Chalcones, which are biosynthetic precursors to the flavonoid class of chromen-4-ones, have demonstrated potent pro-apoptotic activity. For instance, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) was found to induce apoptosis in BEL-7402/5-FU multi-drug resistant cells, predominantly through a mitochondria-dependent pathway. nih.gov In K562 human leukemia cells, the same compound triggered apoptosis, evidenced by chromatin condensation and the appearance of a hypodiploid peak in flow cytometry analysis. researchgate.net This effect was linked to the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net Other studies show that apoptosis can proceed through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways, often involving the activation of caspases. mdpi.com

Cell Cycle Modulation: In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. DMC was shown to induce a G1 phase cell cycle arrest in BEL-7402/5-FU cells by downregulating the expression of key cell cycle proteins, cyclin D1 and CDK4. nih.gov Flavopiridol, a synthetic flavonoid, also induces cell cycle arrest and has demonstrated anti-cancer activity in models of anaplastic thyroid cancer. plos.org

Interactive Data Table: Cellular Effects of Chromen-4-one Precursors and Derivatives in Cancer Cell Lines

Compound Cell Line Effect Key Molecular Changes
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) BEL-7402/5-FU (Hepatoma) Apoptosis & G1 Arrest Downregulation of Cyclin D1, CDK4; Inhibition of PI3K/AKT pathway. nih.gov
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) K562 (Leukemia) Apoptosis Downregulation of Bcl-2 protein. researchgate.net
Ormeloxifene MCF-7 & MDAMB-231 (Breast Cancer) Cytotoxicity & Apoptosis Increase in sub-G1 peak; Caspase-7 activation. nih.gov

Investigation of Oxidative Stress Modulation and Free Radical Scavenging

The modulation of cellular redox status is another mechanism through which chromen-4-one derivatives can exert their biological effects.

Oxidative Stress and ROS Generation: While many flavonoids are known for their antioxidant properties, some can also act as pro-oxidants, particularly in cancer cells, leading to cell death. Treatment with 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone was found to enhance the generation of reactive oxygen species (ROS) in hepatoma cells, which contributed to its apoptotic effect. nih.gov Similarly, other studies have linked the anticancer potential of related compounds to their ability to increase intracellular ROS levels, suggesting that ROS-mediated mechanisms are a key part of their activity. mdpi.comsemanticscholar.org An increase in ROS can lead to mitochondrial damage and trigger the intrinsic apoptotic pathway. semanticscholar.org

Information regarding the biological activity of this compound is not available in the public domain.

Extensive searches of scientific literature and chemical databases have yielded no specific in vitro studies on the biological activities of the chemical compound this compound. Consequently, it is not possible to provide mechanistic insights into its anti-inflammatory pathways, antimicrobial mechanisms, effects on lipid metabolism, or antiprotozoal activity as requested.

The research that is available focuses on structurally related chromen-4-one derivatives, which possess different substitution patterns on the core chemical structure. While these related compounds exhibit a range of biological effects, this information is not directly applicable to this compound. Adhering to the principles of scientific accuracy, no data for related but distinct molecules can be substituted.

Therefore, the detailed article focusing solely on the mechanistic insights into the biological activity of this compound, as outlined in the user's request, cannot be generated at this time due to the absence of relevant research findings.

Advanced Research Applications and Future Directions for 7 Methoxy 2,5 Dimethyl 3 Phenoxy 4h Chromen 4 One Research

Development of Chemical Probes and Research Tools for Biological Systems

The unique structure of 7-methoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one makes it a candidate for development into chemical probes. These tools are essential for studying complex biological systems. By incorporating reporter groups such as fluorescent tags or biotin, derivatives of this compound could be synthesized to visualize and track their interactions with specific cellular components. This would enable researchers to elucidate the compound's mechanism of action and identify its molecular targets within a cell.

Integration of Computational and Experimental Approaches in Advanced Chemical Biology Research

Computational modeling and molecular docking studies are powerful tools in modern drug discovery. For this compound, these in silico methods could predict its binding affinity to various protein targets. Such computational predictions would guide the synthesis of more potent and selective analogs. Subsequent experimental validation through in vitro and in vivo assays would then confirm the computational findings, creating a synergistic loop of design, synthesis, and testing that accelerates the research process. For instance, docking scores from computational models can help prioritize which derivatives to synthesize, saving time and resources.

Exploration of Novel Synthetic Methodologies for Architecturally Complex Chromen-4-one Derivatives

While general synthetic routes for chromen-4-ones are established, the synthesis of architecturally complex derivatives of this compound presents an opportunity for methodological innovation. Developing novel synthetic strategies could lead to the creation of libraries of related compounds with diverse structural modifications. These new methods might involve multi-component reactions, flow chemistry, or the use of novel catalysts to improve efficiency, yield, and stereoselectivity. Such advancements would not only provide access to new chemical entities for biological screening but also contribute to the broader field of organic synthesis.

Uncovering Undiscovered Biological Targets and Mechanisms through High-Throughput Screening (In Vitro)

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a panel of biological targets. A library of derivatives based on the this compound scaffold could be subjected to HTS to identify novel biological activities. This unbiased approach could uncover unexpected therapeutic applications for this class of compounds. For example, screening against a wide range of enzymes, receptors, and ion channels could reveal previously unknown targets and mechanisms of action, opening up new avenues for drug development.

Application of Artificial Intelligence and Machine Learning in Chromen-4-one Research and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. These technologies can be applied to chromen-4-one research in several ways. Machine learning models can be trained on existing data from other chromen-4-one derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of novel analogs of this compound. AI algorithms can also be used to design new molecules with desired properties, optimizing for potency, selectivity, and drug-likeness. This data-driven approach can significantly reduce the time and cost associated with bringing a new drug to market.

Q & A

Q. What are the optimal synthetic routes for preparing 7-methoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves multi-step substitution and cyclization reactions. For example, a general procedure for chromen-4-one derivatives involves refluxing intermediates (e.g., substituted phenols and β-keto esters) in ethanol or dichloromethane with acid/base catalysts. Column chromatography (e.g., petroleum ether/ethyl acetate gradients) is critical for purification . Optimization requires varying catalysts (e.g., DMAP), solvents (polar vs. non-polar), and reaction times, monitored via TLC or HPLC. Yield improvements (e.g., 66–95% in related compounds) often depend on stoichiometric ratios of substituents like methoxy and methyl groups .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • 1H NMR : Focus on aromatic proton signals (δ 6.3–8.2 ppm) and methoxy/methyl group singlet peaks (δ 3.8–2.5 ppm). For example, methoxy protons appear as singlets around δ 3.8 ppm, while methyl groups on the chromenone ring may split into doublets due to coupling .
  • 13C NMR : Key signals include the carbonyl carbon (δ ~177 ppm) and aromatic carbons adjacent to oxygen substituents (δ 155–160 ppm) .
  • FTIR : Stretching vibrations for C=O (1647 cm⁻¹) and C-O (1246–1128 cm⁻¹) are diagnostic .
  • MS : Molecular ion peaks (e.g., [M+H]+) should align with theoretical masses. High-resolution MS (HRMS) is essential for confirming molecular formulas .

Q. What solvent systems are recommended for solubility testing, and how do substituents influence physicochemical properties?

  • Methodological Answer : Chromen-4-ones are typically soluble in DMSO, chloroform, and ethanol but poorly in water. Substituent effects:
  • Methoxy groups enhance solubility in polar aprotic solvents.
  • Methyl groups increase hydrophobicity, requiring non-polar solvents for crystallization.
    Systematic testing with binary solvent mixtures (e.g., DCM/methanol) is advised for recrystallization .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular geometry, particularly for the phenoxy and methoxy substituents?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL is the gold standard. Key steps:
  • Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. For phenoxy groups, restraint distance/angle constraints (e.g., C-O bond ~1.36 Å) improve model accuracy .
  • ORTEP Visualization : Generate thermal ellipsoid plots (e.g., ORTEP-III) to assess positional disorder in substituents like methoxy groups .

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting biological activity or reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier orbitals (HOMO/LUMO) to predict electron-rich regions (e.g., phenoxy oxygen) for electrophilic attack .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., kinases). Parameterize the chromenone core’s partial charges using RESP fitting .

Q. How can researchers address contradictions in spectral or crystallographic data, such as unexpected coupling patterns or unit-cell discrepancies?

  • Methodological Answer :
  • NMR Contradictions : Verify solvent effects (e.g., deuterated vs. non-deuterated) and temperature. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Crystallographic Issues : Check for twinning or pseudo-symmetry using SHELXD . Compare unit-cell parameters with similar compounds (e.g., C17H14O3 derivatives) .
  • Statistical Validation : Apply R-factor metrics (e.g., Rint < 5%) and Hirshfeld surface analysis to confirm data integrity .

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